![molecular formula C23H20N2O3 B2648614 N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide CAS No. 851406-01-4](/img/no-structure.png)
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide, also known as MNA-715, is a synthetic compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects that make it a potential candidate for use in various research applications.
Scientific Research Applications
Broad-Spectrum Antiherpes Activities
A study identified a naphthalene carboxamide as a nonnucleoside inhibitor of human cytomegalovirus (HCMV) polymerase. Subsequent modifications led to the development of a class of antiviral agents, including quinoline derivatives, demonstrating potent inhibition of HCMV, herpes simplex virus, and varicella-zoster virus. These compounds exhibited unique biological properties, with a strong correlation between viral DNA polymerase inhibition and antiviral activity, highlighting their potential in treating diseases caused by herpesviruses (Oien et al., 2002).
Structural Study on Co-crystals and Salts
Another research explored the formation of co-crystals and salts involving quinoline derivatives, revealing how the amide bond influences the assembly and structural characteristics of these compounds. This study contributes to the understanding of molecular interactions and crystal engineering, which is crucial for the development of new material sciences applications (Karmakar et al., 2009).
Anticancer Drug Development
E-3810, a novel inhibitor of angiogenesis with a quinoline structure, has shown promise in clinical evaluations as an anticancer agent. The development and validation of a method to measure this drug in human plasma indicate its potential efficacy in treating solid tumors, underscoring the importance of quinoline derivatives in developing new cancer therapies (Sala et al., 2011).
Investigation of Biological Activity
Substituted quinoline-2-carboxamides and their naphthalene analogs were prepared and characterized for their activity against various mycobacterial species and their ability to inhibit photosynthetic electron transport. This research underscores the versatility of quinoline derivatives in discovering new antimicrobial agents and their potential application in agriculture (Goněc et al., 2012).
Synthesis of o-Carboxyarylacrylic Acids
A study demonstrated the synthesis of o-carboxyarylacrylic acids from hydroxynaphthalenes and higher aromatics using Oxone. This method, involving the oxidative cleavage of naphthalene to o-quinone, has significant implications for organic synthesis and could be applied in the synthesis of pharmaceuticals and agrochemicals (Parida & Moorthy, 2015).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide involves the reaction of 2-naphthoic acid with 2-bromoethylamine hydrobromide to form the intermediate, 2-(2-bromoethyl)naphthalene-1-carboxylic acid. This intermediate is then reacted with 7-methoxy-2-oxo-1H-quinoline-3-carbaldehyde to form the final product.", "Starting Materials": [ "2-naphthoic acid", "2-bromoethylamine hydrobromide", "7-methoxy-2-oxo-1H-quinoline-3-carbaldehyde" ], "Reaction": [ "Step 1: 2-naphthoic acid is reacted with thionyl chloride to form 2-naphthoyl chloride.", "Step 2: 2-naphthoyl chloride is reacted with 2-bromoethylamine hydrobromide in the presence of triethylamine to form the intermediate, 2-(2-bromoethyl)naphthalene-1-carboxylic acid.", "Step 3: 7-methoxy-2-oxo-1H-quinoline-3-carbaldehyde is reacted with the intermediate from step 2 in the presence of potassium carbonate and acetonitrile to form the final product, N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide." ] } | |
CAS RN |
851406-01-4 |
Product Name |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide |
Molecular Formula |
C23H20N2O3 |
Molecular Weight |
372.424 |
IUPAC Name |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C23H20N2O3/c1-28-20-9-8-17-13-19(23(27)25-21(17)14-20)10-11-24-22(26)18-7-6-15-4-2-3-5-16(15)12-18/h2-9,12-14H,10-11H2,1H3,(H,24,26)(H,25,27) |
InChI Key |
PRWWCWVJRJJPBR-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC4=CC=CC=C4C=C3 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



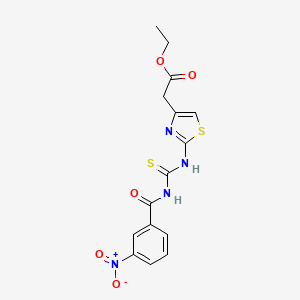
![4-[[4-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid](/img/structure/B2648532.png)

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2648537.png)
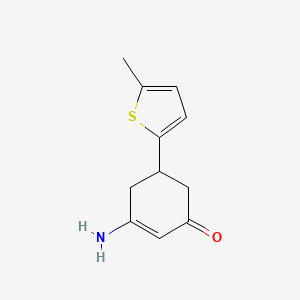
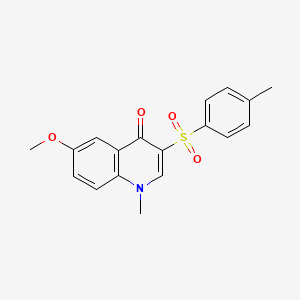
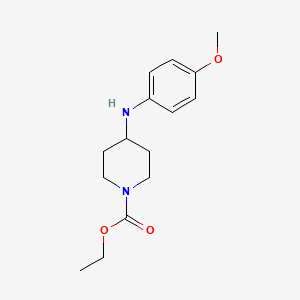
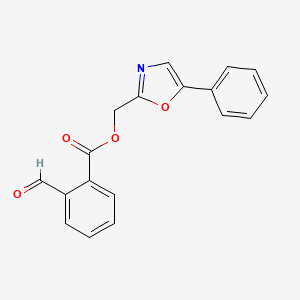
![Methyl 4-((4-oxo-9-(pyridin-2-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2648547.png)
![3-oxo-3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]-2-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanenitrile](/img/structure/B2648550.png)

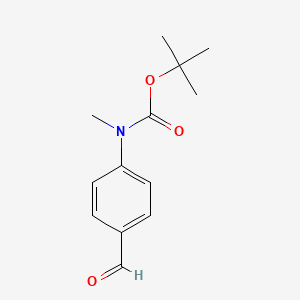
![4-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrimido[1,2-a][1,3]benzimidazole](/img/structure/B2648553.png)
![methyl 2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2648554.png)